Dimethyl pyridine-3,5-dicarboxylate

Physicochemical property Drug design Solubility

Researchers optimizing 1,4-dihydropyridine calcium channel antagonists face side reactions from low-purity starting materials. This 98% pure, non-hygroscopic diester solves this challenge: • Lower logP (0.6) vs. diethyl analog enhances aqueous solubility in lead optimization • 75% isolated yield via PdCl₂-catalyzed heterocyclotrimerization in MeOH/scCO₂ • Solid form simplifies handling & storage vs. hygroscopic free acid. Bulk available.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 4591-55-3
Cat. No. B029373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pyridine-3,5-dicarboxylate
CAS4591-55-3
Synonyms3,5-Pyridinedicarboxylic Acid 3,5-Dimethyl Ester;  3,5-Bis(methoxycarbonyl)pyridine;  3,5-Di(methoxycarbonyl)pyridine;  NSC 403260; 
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN=C1)C(=O)OC
InChIInChI=1S/C9H9NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h3-5H,1-2H3
InChIKeyHDTNLHHNQYBOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Pyridine-3,5-Dicarboxylate (CAS 4591-55-3) – Core Identity and Baseline Profile for Scientific Procurement


Dimethyl pyridine-3,5-dicarboxylate (CAS 4591-55-3) is a symmetric heterocyclic diester of pyridine-3,5-dicarboxylic acid. It serves as a foundational building block in the synthesis of 1,4-dihydropyridine (1,4-DHP) calcium channel modulators and coordination polymers [1]. The compound is characterized by its molecular formula C₉H₉NO₄, a molecular weight of 195.17 g/mol, and a computed XLogP3 of 0.6, which distinguishes it from its higher‑alkyl homologs [2]. It is typically supplied as a white to pale yellow solid with a purity specification of 99% (GC) .

Why Generic Substitution Fails: Critical Differentiators of Dimethyl Pyridine-3,5-Dicarboxylate Over Structural Analogs


Superficial structural analogs—such as diethyl pyridine‑3,5‑dicarboxylate, pyridine‑3,5‑dicarboxylic acid, or dimethyl pyridine‑2,4‑dicarboxylate—cannot be freely interchanged with dimethyl pyridine‑3,5‑dicarboxylate in synthetic or pharmacological workflows. These substitutions alter key physicochemical properties (logP), reactivity in heterocyclization reactions, and downstream biological performance. In 1,4‑DHP calcium channel antagonist development, the size of the ester alkyl group directly modulates potency [1]; substituting a methyl ester with an ethyl or larger group introduces a quantifiable shift in lipophilicity that impacts both synthetic yield and in‑vitro activity [2]. The following evidence guide quantifies these differences to inform scientifically‑grounded selection.

Quantitative Differentiation: Dimethyl Pyridine-3,5-Dicarboxylate vs. Closest Analogs


Lipophilicity (LogP) as a Predictive Driver of Solubility and Bioavailability

Dimethyl pyridine‑3,5‑dicarboxylate exhibits a computed XLogP3 value of 0.6 [1], which is substantially lower than that of its diethyl analog (XLogP3 = 1.3) [2]. This difference of 0.7 log units corresponds to a 5‑fold lower lipophilicity for the dimethyl ester. Such a shift directly influences aqueous solubility, membrane permeability, and the compound's partitioning behavior in multi‑phase reaction systems.

Physicochemical property Drug design Solubility

Synthetic Efficiency: Isolated Yield in a Green Heterocyclotrimerization Protocol

Under optimized PdCl₂‑catalyzed heterocyclotrimerization conditions (methanol/supercritical CO₂), dimethyl pyridine‑3,5‑dicarboxylate was obtained with an isolated yield of 75% [1]. While direct comparative yields for the diethyl analog under identical catalytic conditions are not available in the primary literature, this value serves as a benchmark for evaluating alternative synthetic routes. Traditional Hantzsch‑type condensations for structurally related pyridine diesters typically yield 60–80% [2].

Green chemistry Synthetic yield Heterocycle synthesis

Purity Specification: 99% (GC) vs. Industry‑Standard 98%

Commercially available dimethyl pyridine‑3,5‑dicarboxylate (CAS 4591‑55‑3) is offered with a minimum purity specification of 99% (GC) . In contrast, the most widely sourced diethyl analog (CAS 4591‑56‑4) is typically supplied at ≥98.0% (GC) . This 1‑percentage‑point difference, while modest, reflects a distinct quality tier that may reduce the need for additional purification steps in sensitive downstream applications.

Analytical specification Purity Quality control

SAR Inference: Smaller Ester Substituents Correlate with Higher Calcium Channel Antagonist Potency

Structure‑activity relationship (SAR) studies on dialkyl 1,4‑dihydro‑2,6‑dimethyl‑4‑(heteroaryl)pyridine‑3,5‑dicarboxylates demonstrate that increasing the size of the C‑3 and C‑5 alkyl ester substituents decreases calcium channel antagonist potency [1]. Although explicit IC₅₀ values for the isolated dimethyl vs. diethyl esters are not reported, this class‑level SAR supports the inference that the dimethyl ester confers greater intrinsic activity than its higher‑alkyl counterparts. The most potent analogs in the series consistently bear methyl ester groups.

Calcium channel SAR Medicinal chemistry

High‑Impact Application Scenarios for Dimethyl Pyridine‑3,5‑Dicarboxylate


Medicinal Chemistry: L‑Type Calcium Channel Modulator Development

Dimethyl pyridine‑3,5‑dicarboxylate serves as the optimal ester component for constructing 1,4‑dihydropyridine calcium channel antagonists, where smaller alkyl ester groups are associated with higher potency [1]. Its lower logP (0.6 vs. 1.3 for diethyl) [2] further supports improved aqueous solubility during lead optimization. Procurement of the 99% (GC) purity grade minimizes the risk of side reactions during multi‑component Hantzsch condensations .

Green and Catalytic Synthesis: Pd‑Catalyzed Heterocyclotrimerization

The 75% isolated yield achieved via PdCl₂‑catalyzed heterocyclotrimerization in methanol/supercritical CO₂ [3] positions dimethyl pyridine‑3,5‑dicarboxylate as a benchmark substrate for developing greener pyridine syntheses. This method offers a direct, atom‑economical route that avoids traditional harsh esterification conditions, making the compound attractive for academic and industrial process chemistry groups focused on sustainable methodologies.

Coordination Chemistry and MOF Precursors

As a protected precursor to pyridine‑3,5‑dicarboxylic acid, the dimethyl ester facilitates the synthesis of metal‑organic frameworks (MOFs) and coordination polymers where the ester groups can be hydrolyzed in situ or post‑synthetically modified [4]. Its solid, non‑hygroscopic nature (physical form: solid at 20°C) simplifies handling and storage compared to the free acid, which is more prone to hydration and electrostatic interactions.

Antitubercular Drug Discovery: Scaffold for High‑Potency Derivatives

Derivatives of dimethyl pyridine‑3,5‑dicarboxylate, specifically 1,4‑dihydropyridine analogs bearing carbmethoxy groups at C‑3 and C‑5, have demonstrated exceptional in vitro antitubercular activity with minimum inhibitory concentrations (MICs) as low as 0.02 µg/mL against Mycobacterium tuberculosis H₃₇Rv [5]. This potency surpasses that of the first‑line drug isoniazid, underscoring the scaffold's value in early‑stage anti‑TB drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl pyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.